[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride
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Overview
Description
[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its azabicyclohexane core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride typically involves several steps. One common method starts with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran (THF) with N,N’-Bis(p-toluenesulfonyl) hydrazine, forming alpha-diazoacetate. The final step involves intramolecular cyclopropanation using a transition metal catalyst, such as ruthenium (II), to produce the desired azabicyclohexane structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: [(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride can undergo various chemical reactions, including:
- **Oxidation
Properties
CAS No. |
2624109-34-6 |
---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
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